3-Nonyl-2-thiopheneboronic acid pinacol ester
Overview
Description
3-Nonyl-2-thiopheneboronic acid pinacol ester is an organoboron compound with the molecular formula C19H33BO2S and a molecular weight of 336.34. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyl-2-thiopheneboronic acid pinacol ester typically involves the reaction of 3-nonyl-2-thiopheneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to ensure high purity of the final product
Quality Control: Rigorous testing to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-Nonyl-2-thiopheneboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding boronic acid
Reduction: Less common, but can be reduced under specific conditions
Substitution: Commonly undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products
Oxidation: 3-Nonyl-2-thiopheneboronic acid
Reduction: Corresponding alcohols or alkanes
Substitution: Various biaryl compounds, depending on the coupling partner.
Scientific Research Applications
3-Nonyl-2-thiopheneboronic acid pinacol ester is widely used in scientific research, particularly in:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Biology: Utilized in the synthesis of biologically active molecules
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Nonyl-2-thiopheneboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane .
Uniqueness
3-Nonyl-2-thiopheneboronic acid pinacol ester is unique due to its nonyl group, which imparts specific hydrophobic properties and enhances its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCDOHSRKNJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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